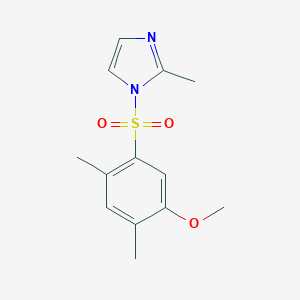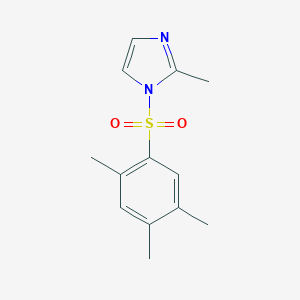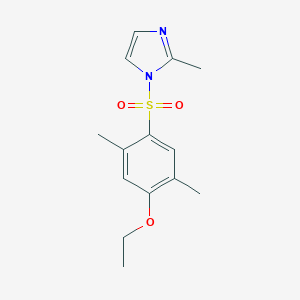![molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4](/img/structure/B513029.png)
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of the naphthalene sulfonamide family, which has been found to have various biological activities. In
作用机制
The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to interact with metal ions and enzymes in the body, leading to changes in their activity. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to bind to the active site of carbonic anhydrase, inhibiting its activity. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, leading to changes in acid-base balance. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has also been found to induce apoptosis in cancer cells, potentially leading to the development of new cancer treatments. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
One advantage of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have high selectivity and sensitivity for certain metal ions, making it a useful tool for researchers. However, one limitation of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, researchers could investigate the structure-activity relationship of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, which could lead to the development of more potent and selective compounds.
合成方法
The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with piperidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The yield of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is typically around 70%.
科学研究应用
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSKYDCXSVBHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dichloro-4-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512946.png)


![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)
![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)

![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)
![4-Chloro-1-ethoxy-2-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512966.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)
![1-Acetyl-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B512968.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)
![1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512975.png)